molecular formula C16H12N6S B6137074 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6137074
M. Wt: 320.4 g/mol
InChI Key: NXQVTSXXCJLJDO-VXLYETTFSA-N
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Description

This compound is a unique chemical with the linear formula C18H15N5S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers . The CAS Number of this compound is 354540-68-4 .

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research involving 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. One area of research is to further explore the compound's anti-cancer activity and to investigate its potential use in cancer treatment. Another area of research is to study the compound's antioxidant and anti-inflammatory activity and to explore its potential use in the treatment of various diseases and conditions. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most common methods involves the reaction between 3-amino-1H-indole, 4-pyridinecarboxaldehyde, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and purification.

Scientific Research Applications

The compound 4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has shown significant potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent anti-cancer activity. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c23-16-21-20-15(11-5-7-17-8-6-11)22(16)19-10-12-9-18-14-4-2-1-3-13(12)14/h1-10,18H,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQVTSXXCJLJDO-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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